molecular formula C16H15F6N5O3 B14917451 Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate

Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate

Cat. No.: B14917451
M. Wt: 439.31 g/mol
InChI Key: NWULPBVMKBPWEX-UHFFFAOYSA-N
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Description

Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate is a complex organic compound that features a trifluoromethyl group, a triazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate typically involves multiple steps, starting with the preparation of the triazine ring and subsequent functionalization with trifluoromethyl groups. The final step involves the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate is unique due to its combination of a trifluoromethylated triazine ring and a benzoate ester. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H15F6N5O3

Molecular Weight

439.31 g/mol

IUPAC Name

ethyl 4-[[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzoate

InChI

InChI=1S/C16H15F6N5O3/c1-3-29-10(28)8-4-6-9(7-5-8)24-13-25-12(23-2)26-14(27-13)30-11(15(17,18)19)16(20,21)22/h4-7,11H,3H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

NWULPBVMKBPWEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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